
4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and halogenated compounds, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often relate to metabolic processes and signal transduction, influencing various biochemical reactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[4.1.0]heptan-3-ol,4,7,7-trimethyl-
- Bicyclo[4.1.0]heptan-3-one,4,7,7-trimethyl-
- 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness
Bicyclo[410]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is unique due to its thiobis linkage, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
85392-33-2 |
|---|---|
Formule moléculaire |
C20H34O2S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-[(4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)sulfanyl]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C20H34O2S/c1-17(2)11-7-15(19(5,21)9-13(11)17)23-16-8-12-14(18(12,3)4)10-20(16,6)22/h11-16,21-22H,7-10H2,1-6H3 |
Clé InChI |
VTOLOYGWYKBTJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1CC(C(C2)SC3CC4C(C4(C)C)CC3(C)O)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


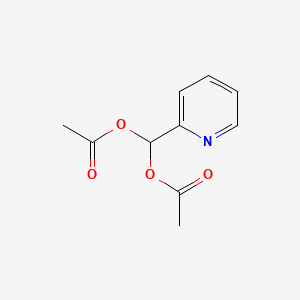
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
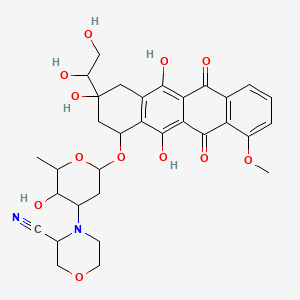

![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
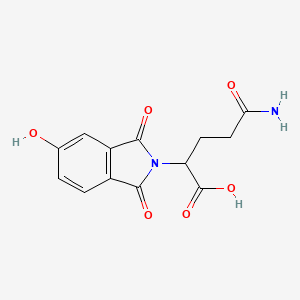
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)

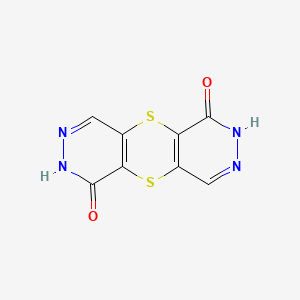
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
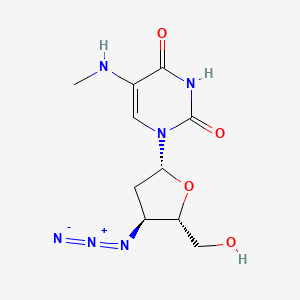
![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)


